5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an aminomethyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a compound containing an active hydrogen atom.
Thiol Group Introduction: The thiol group can be introduced through a substitution reaction using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-Bis(aminomethyl)furan
- 5-Hydroxymethylfurfurylamine
Uniqueness
5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a cyclohexyl group, and a thiol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H16N4S |
---|---|
Molecular Weight |
212.32 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H16N4S/c10-6-8-11-12-9(14)13(8)7-4-2-1-3-5-7/h7H,1-6,10H2,(H,12,14) |
InChI Key |
UCPPEMCLBCNGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.